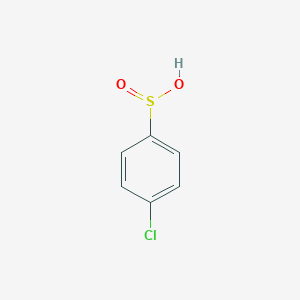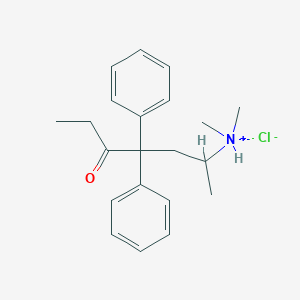
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene
説明
Synthesis Analysis
The synthesis of related compounds provides insights into potential methods for synthesizing 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline involved oxidation, etherification, reduction, alkylation, and further oxidation processes, achieving a total yield of 75% (Liu Deng-cai, 2008). This suggests a multi-step approach may be applicable for synthesizing the compound of interest, involving careful control of reaction conditions and the use of specific reagents.
Molecular Structure Analysis
Studies on related chloronitrobenzene compounds reveal aspects of molecular structure that could inform understanding of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. The crystal structure of 1-chloro-2-nitrobenzene, for instance, showcases molecules linked by N—O⋯Cl halogen bonds, involved in aromatic π–π stacking, indicating the potential for similar structural features and interactions in the compound of interest (I. Mossakowska & G. Wójcik, 2007).
Chemical Reactions and Properties
Chemical reactions involving chloronitrobenzene derivatives hint at the reactivity of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. For example, the catalyzed oxidation of 4-chloroaniline to 4-chloronitrosobenzene suggests the potential for nitrosation reactions under specific conditions (M. D. Corbett, B. R. Chipko, & D. Baden, 1978). This could imply that 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene may undergo similar transformations under oxidative conditions.
Physical Properties Analysis
While direct data on 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is not available, the study of closely related compounds like 1-chloro-2-nitrobenzene reveals insights into potential physical properties, such as phase transitions influenced by the nitro group's torsional vibrations (I. Mossakowska & G. Wójcik, 2007). This suggests that the physical state and behavior of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene near its melting point could be similarly influenced by its nitro and chlorophenoxy groups.
Chemical Properties Analysis
The chemical behavior of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene can be partially understood through studies on similar compounds. For instance, the oxidation-reduction reactions involving chloromethylbenzenes and aromatic nitro compounds reveal complex pathways that could be relevant to understanding the reactivity of the target compound under various conditions (R. Austin & J. Ridd, 1994).
科学的研究の応用
Microbial Degradation : A study by Shah (2014) discussed a bacterial strain that utilizes 1-chloro-4-nitrobenzene, a related compound, as a carbon, nitrogen, and energy source, indicating potential applications in environmental bioremediation (Shah, 2014).
Electrochemical Sensing : Phanthong and Somasundrum (2008) explored the use of nitrobenzene as a liquid membrane for detecting hydrophobic compounds like 4-chlorophenol, suggesting applications in chemical sensing and analysis (Phanthong & Somasundrum, 2008).
Chemical Synthesis : The work of Blanksma and Fohr (2010) showed that the chlorine atom in 1-chloro-4-nitrobenzene can be replaced with various groups, highlighting the compound's versatility in synthetic chemistry (Blanksma & Fohr, 2010).
Substrate Model Extension for Enzyme Studies : Van der Aar et al. (1997) examined the GST conjugation capacity of various substituted nitrobenzenes, contributing to our understanding of enzyme-substrate interactions (Van der Aar et al., 1997).
Synthesis of Derivatives : Liu Deng-cai (2008) synthesized a derivative of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, indicating its potential as a precursor for more complex organic compounds (Liu Deng-cai, 2008).
Biodegradation Studies : Katsivela et al. (1999) studied the biodegradation of 1-chloro-4-nitrobenzene, a structurally similar compound, by a bacterial strain, which is significant for environmental cleanup and waste management (Katsivela et al., 1999).
Nitrosobenzene Reduction : Montanari, Paradisi, and Scorrano (1999) investigated the reduction of nitrosobenzenes, relevant for understanding chemical reaction mechanisms and potential synthetic applications (Montanari, Paradisi, & Scorrano, 1999).
Adsorption Studies : Marczewski (2007) conducted studies on the adsorption of nitrobenzene and related compounds on mesoporous carbons, which can have implications for environmental engineering and filtration technologies (Marczewski, 2007).
Oxidation Reactions : Corbett, Chipko, and Baden (1978) studied the enzymatic oxidation of 4-chloroaniline, a compound structurally related to 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, to form nitroso compounds, contributing to biochemistry and pharmacology research (Corbett, Chipko, & Baden, 1978).
特性
IUPAC Name |
4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGBVDXTOVJCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059647 | |
| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | |
CAS RN |
135-12-6 | |
| Record name | 4,4′-Dichloro-2-nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichloro-2-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 135-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORO-2-NITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394Q7R913H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DICHLORO-2-NITRODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)


![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)





